molecular formula C6H8ClN3 B7722571 2-Amidinopyridinium chloride

2-Amidinopyridinium chloride

Cat. No.: B7722571
M. Wt: 157.60 g/mol
InChI Key: GMHCEDDZKAYPLB-UHFFFAOYSA-N
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Description

2-Amidinopyridinium chloride (CAS 51285-26-8), also known as pyridine-2-carboximidamide hydrochloride, is a nitrogen-rich heterocyclic compound characterized by a pyridine ring substituted with an amidine group at the 2-position, paired with a chloride counterion. Its molecular formula is C₆H₈N₃Cl, with a molecular weight of 157.60 g/mol . The amidine group (–C(=NH)–NH₂) confers strong hydrogen-bonding capabilities and basicity, making it valuable in pharmaceutical synthesis, particularly as a precursor for bioactive molecules or catalysts. The hydrochloride salt enhances its stability and solubility in polar solvents like water and alcohols, critical for industrial applications .

Properties

IUPAC Name

[amino(pyridin-2-yl)methylidene]azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.ClH/c7-6(8)5-3-1-2-4-9-5;/h1-4H,(H3,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHCEDDZKAYPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=[NH2+])N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amidinopyridinium chloride typically involves the reaction of pyridine-2-carboximidamide with hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods: While the compound is primarily synthesized in laboratory settings, industrial production methods would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amidinopyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amidinopyridinium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amidinopyridinium chloride involves its interaction with specific molecular targets. The compound can bind to nucleophilic sites on enzymes and proteins, altering their activity. This interaction can lead to the inhibition of enzyme function or the modulation of signaling pathways, which is the basis for its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position and Basicity: this compound’s amidine group at the 2-position exhibits stronger basicity (pKa ~11–12) compared to amino-substituted analogues like 2-aminopyridine (pKa ~6.8) due to resonance stabilization of the protonated amidinium ion . This enhances its reactivity in nucleophilic reactions. In contrast, 2-aminomethylpyrimidine hydrochloride (a pyrimidine derivative) has lower basicity owing to the electron-withdrawing nature of the pyrimidine ring’s dual nitrogen atoms .

Solubility and Stability: Hydrochloride salts (e.g., this compound, 2-aminomethylpyrimidine hydrochloride) show superior aqueous solubility compared to non-salt forms (e.g., 2-aminopyridine). This is critical for drug formulation . 3-Aminopyridine’s higher melting point (64°C vs. 58.1°C for 2-aminopyridine) reflects stronger intermolecular hydrogen bonding in the solid state .

Applications: this compound is specialized for synthesizing amidine-containing drugs (e.g., protease inhibitors), whereas 2-aminopyridine derivatives are widely used in antihistamines like pheniramine . Pyrimidine derivatives (e.g., 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride) are often employed in nucleotide analog synthesis due to their structural resemblance to purine/pyrimidine bases .

Research Findings and Limitations

  • Synthetic Utility: this compound’s amidine group enables efficient coupling with carboxylic acids to form acylated products, a reaction less feasible with amino-pyridines due to weaker nucleophilicity .
  • Toxicity: Unlike 2-aminopyridine (classified as toxic), this compound’s safety profile remains understudied, necessitating caution in handling .
  • Data Gaps: Melting/boiling points and detailed thermodynamic data for this compound are absent in current literature, highlighting a need for further characterization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amidinopyridinium chloride, and how can purity be ensured during synthesis?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving pyridine derivatives. For example, 2-aminopyridine can react with amidine precursors under acidic conditions to form the hydrochloride salt. Purity is ensured through recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitored via HPLC or NMR spectroscopy. Crystallographic validation using SHELX software (for structure refinement) and ORTEP-3 (for visualization) can confirm molecular integrity .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodology : Store in airtight containers under dry, inert atmospheres (argon or nitrogen) at 2–8°C. Avoid prolonged exposure to humidity, as hygroscopic properties may lead to hydrolysis. Use desiccants and conduct periodic FTIR analysis to detect moisture-induced structural changes .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve aromatic proton environments and amidinium resonances.
  • FTIR : Confirm N–H stretching (3100–3300 cm⁻¹) and C=N vibrations (1650–1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound crystals influence its supramolecular assembly?

  • Methodology : Single-crystal XRD (via SHELXL/XT) reveals N–H···Cl and π-π interactions. Graph-set analysis (Etter’s formalism) classifies hydrogen-bond motifs (e.g., R₂²(8) rings). For example, in related 2-aminopyridinium salts, bifurcated N–H···O bonds form 1D chains, while weak C–H···Cl interactions stabilize 3D networks .

Q. What computational methods predict the nonlinear optical (NLO) properties of 2-Amidinopyridinium derivatives?

  • Methodology : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets calculates hyperpolarizability (β) and dipole moments. Z-scan experiments validate third-order NLO responses (e.g., 2-aminopyridinium malonate shows β ~ 10⁻³⁰ esu). Frontier orbital analysis (HOMO-LUMO gaps) correlates with charge-transfer efficiency .

Q. How do thermal stability and mechanical properties of 2-Amidinopyridinium crystals affect their suitability for photonic devices?

  • Methodology :

  • Thermal Analysis : DSC/TGA identifies decomposition thresholds (e.g., melting points >200°C for stable salts).
  • Microhardness Testing : Vickers hardness (Hᵥ) measurements assess mechanical durability (e.g., Hᵥ ~ 50 kg/mm² for 2-aminopyridinium malonate).
  • Dielectric Studies : Frequency-dependent permittivity measurements evaluate dielectric constants for optoelectronic applications .

Q. How can conflicting crystallographic data for 2-Amidinopyridinium salts be resolved?

  • Methodology : Cross-validate datasets using the Cambridge Structural Database (CSD) to compare unit cell parameters and space groups (e.g., monoclinic P2₁/c vs. P2₁/n). Employ Hirshfeld surface analysis to quantify intermolecular interactions and resolve discrepancies in hydrogen-bond geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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